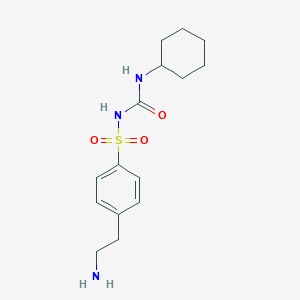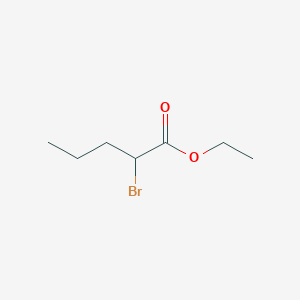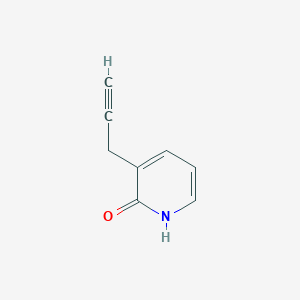
3-prop-2-ynyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-prop-2-ynyl-1H-pyridin-2-one, also known as propargylpyridinone, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown potential as a therapeutic agent due to its ability to inhibit the activity of enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. In
作用機序
The mechanism of action of 3-prop-2-ynyl-1H-pyridin-2-one involves its ability to inhibit the activity of enzymes such as MAO-B, AChE, and HDACs. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that is involved in the progression of Parkinson's disease. AChE is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the progression of Alzheimer's disease. HDACs are involved in the progression of cancer by regulating the expression of genes that are involved in cell growth and division.
生化学的および生理学的効果
The biochemical and physiological effects of 3-prop-2-ynyl-1H-pyridin-2-one include its ability to increase the levels of dopamine and acetylcholine in the brain, which can improve cognitive function in diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit the progression of cancer.
実験室実験の利点と制限
One advantage of using 3-prop-2-ynyl-1H-pyridin-2-one in lab experiments is its ability to inhibit the activity of enzymes such as MAO-B, AChE, and HDACs, which are involved in the progression of diseases such as Parkinson's, Alzheimer's, and cancer. Additionally, it has been shown to have low toxicity and high selectivity for its target enzymes. One limitation of using 3-prop-2-ynyl-1H-pyridin-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-prop-2-ynyl-1H-pyridin-2-one. One direction is to explore its potential as a therapeutic agent for other diseases such as Huntington's and multiple sclerosis. Another direction is to develop more efficient synthesis methods for 3-prop-2-ynyl-1H-pyridin-2-one that can increase its yield and reduce the number of steps involved in the process. Additionally, future research can focus on developing analogs of 3-prop-2-ynyl-1H-pyridin-2-one that can improve its solubility and selectivity for its target enzymes.
合成法
The synthesis of 3-prop-2-ynyl-1H-pyridin-2-one is a multi-step process that involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction produces 3-3-prop-2-ynyl-1H-pyridin-2-oneidine, which is then oxidized using a mild oxidizing agent such as hydrogen peroxide to form 3-prop-2-ynyl-1H-pyridin-2-one.
科学的研究の応用
3-prop-2-ynyl-1H-pyridin-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to inhibit the activity of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are involved in the progression of diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to have anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are involved in the progression of cancer.
特性
CAS番号 |
154012-63-2 |
|---|---|
製品名 |
3-prop-2-ynyl-1H-pyridin-2-one |
分子式 |
C8H7NO |
分子量 |
133.15 g/mol |
IUPAC名 |
3-prop-2-ynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h1,3,5-6H,4H2,(H,9,10) |
InChIキー |
JFBBOOLQLARGLJ-UHFFFAOYSA-N |
SMILES |
C#CCC1=CC=CNC1=O |
正規SMILES |
C#CCC1=CC=CNC1=O |
同義語 |
2(1H)-Pyridinone,3-(2-propynyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



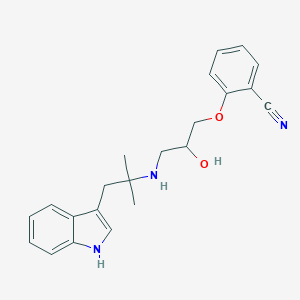
![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
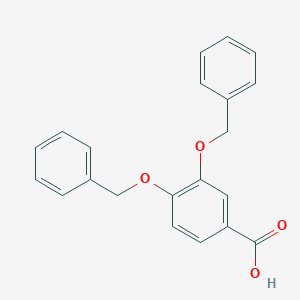
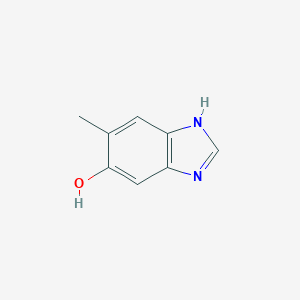
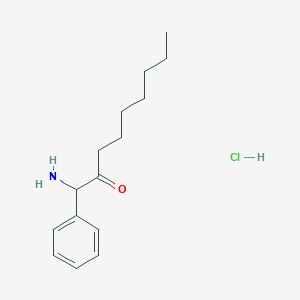
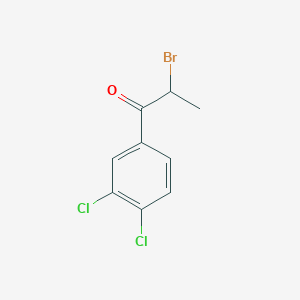
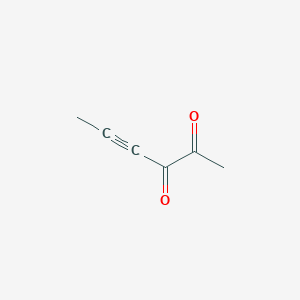
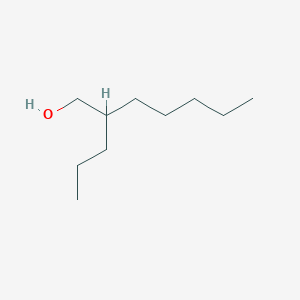
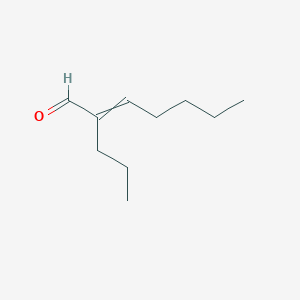
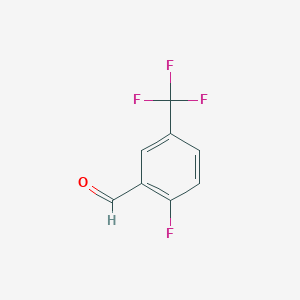
![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

